molecular formula C12H11Cl2F3O3 B14772142 t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benZoate

t-Butyl 2,6-dichloro-4-(trifluoromethoxy)benZoate

Cat. No.: B14772142
M. Wt: 331.11 g/mol
InChI Key: JVLNHHHQZBLDPM-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C₁₂H₁₁Cl₂F₃O₂. It is known for its unique structural features, including the presence of tert-butyl, dichloro, and trifluoromethoxy groups attached to a benzoate core. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate typically involves the esterification of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of terthis compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The dichloro groups may contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,6-dichloro-4-(trifluoromethyl)benzoate
  • Tert-butyl 2,6-dichloro-4-methoxybenzoate
  • Tert-butyl 2,6-dichloro-4-chlorobenzoate

Uniqueness

Tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds.

Properties

Molecular Formula

C12H11Cl2F3O3

Molecular Weight

331.11 g/mol

IUPAC Name

tert-butyl 2,6-dichloro-4-(trifluoromethoxy)benzoate

InChI

InChI=1S/C12H11Cl2F3O3/c1-11(2,3)20-10(18)9-7(13)4-6(5-8(9)14)19-12(15,16)17/h4-5H,1-3H3

InChI Key

JVLNHHHQZBLDPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1Cl)OC(F)(F)F)Cl

Origin of Product

United States

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